molecular formula C15H14O2 B021841 2'-Hydroxy-3-phenylpropiophenone CAS No. 3516-95-8

2'-Hydroxy-3-phenylpropiophenone

Cat. No.: B021841
CAS No.: 3516-95-8
M. Wt: 226.27 g/mol
InChI Key: JCPGMXJLFWGRMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2’-Hydroxy-3-phenylpropiophenone is the myocardial membranes . It has a direct stabilizing action on these membranes, which play a crucial role in the conduction of electrical impulses that regulate heart rhythm .

Mode of Action

2’-Hydroxy-3-phenylpropiophenone is a Class 1C antiarrhythmic drug with local anesthetic effects . Its electrophysiological effect manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, it reduces the fast inward current carried by sodium ions . This results in an increased diastolic excitability threshold and a prolonged effective refractory period .

Biochemical Pathways

The compound affects the biochemical pathways related to cardiac rhythm. It reduces spontaneous automaticity and depresses triggered activity . At very high concentrations in vitro, it can inhibit the slow inward current carried by calcium .

Pharmacokinetics

It is known that after intravenous administration, plasma levels decline in a bi-phasic manner consistent with a two-compartment pharmacokinetic model . The average distribution half-life corresponding to the first phase is about five minutes .

Result of Action

The result of the action of 2’-Hydroxy-3-phenylpropiophenone is the prolongation of atrioventricular (AV) conduction . This has little or no effect on sinus node function . Both AV nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval) are prolonged . In patients with Wolff-Parkinson-White (WPW) syndrome, it reduces conduction and increases the effective refractory period of the accessory pathway in both directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-3-phenylpropiophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of 2’-Hydroxy-3-phenylpropiophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxy-3-phenylpropiophenone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGMXJLFWGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074658
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3516-95-8
Record name 2′-Hydroxydihydrochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3516-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-3-phenylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-HYDROXY-3-PHENYLPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the provided abstracts don't delve into specific structural modifications and their impact, they highlight that derivatives of 2'-hydroxy-3-phenylpropiophenone were investigated for both antiarrhythmic [] and local anesthetic activities []. This strongly suggests that altering the parent molecule's structure can lead to changes in its potency, selectivity, and potentially even its mechanism of action for these specific biological effects. Further research detailing the specific modifications and their impact on activity would be needed to draw concrete conclusions.

ANone: Unfortunately, the abstracts lack details regarding specific in vitro or in vivo experiments conducted. To understand the effectiveness of these derivatives, information on the following would be crucial:

  • Antiarrhythmic activity []: What type of arrhythmias were tested? Which models (cell-based, animal) were employed? What were the key findings regarding efficacy and safety?
  • Local anesthetic activity []: Which methods were used to assess anesthetic potency and duration? Were any comparisons made with existing local anesthetics?

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